Azidofluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

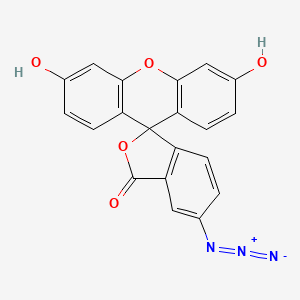

6-azido-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c21-23-22-10-1-4-14-13(7-10)19(26)28-20(14)15-5-2-11(24)8-17(15)27-18-9-12(25)3-6-16(18)20/h1-9,24-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXAFZEKIMUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227924 | |

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-08-4 | |

| Record name | Azidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

photophysical properties of azidofluorescein

An In-Depth Technical Guide to the Photophysical Properties of Azidofluorescein

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the , a cornerstone fluorogenic probe in the field of bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the causality behind experimental observations and the rationale for methodological choices.

Introduction: The Rationale for a Fluorogenic Azide

In the landscape of biological imaging and diagnostics, the ability to selectively visualize target biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the covalent labeling of molecules in living systems without interfering with endogenous processes.[1][2][3] The azide-alkyne cycloaddition, a prominent "click chemistry" reaction, is a workhorse in this field due to its high specificity and efficiency.[2][4]

This compound emerges as a sophisticated tool that leverages this chemistry. It is not merely a fluorescent tag but a fluorogenic one. This distinction is critical: in its native state, this compound is "dark" or minimally fluorescent. Upon undergoing the azide-alkyne cycloaddition, its fluorescence is dramatically "turned on." This property is highly advantageous for applications where washing away unbound probe is impractical, such as in live-cell imaging, as it significantly enhances the signal-to-noise ratio.[4][5] This guide will dissect the mechanisms governing this transition and the methods used to characterize it.

The "Off" State: A Quenched System

The defining characteristic of this compound in its pre-reacted state is its low fluorescence quantum yield. This is not an inherent property of the fluorescein core but a deliberately engineered feature. The fluorescence is actively suppressed or "quenched" by the azide-functionalized aryl substituent.

Mechanism of Quenching: Photoinduced Electron Transfer (PeT)

The primary mechanism responsible for quenching in this compound is Photoinduced Electron Transfer (PeT).[4] This process can be understood through the relative energy levels of the fluorescein fluorophore and the azidoaryl quencher.

-

Excitation: Upon absorption of a photon, the fluorescein core is promoted from its ground state (S₀) to an excited state (S₁).

-

Electron Transfer: In the excited state, the fluorescein is a potent oxidizing agent. If the Highest Occupied Molecular Orbital (HOMO) of the nearby azidoaryl group is of sufficiently high energy, an electron can be transferred from the quencher to the excited fluorophore.

-

Non-Radiative Decay: This electron transfer process creates a charge-separated state that rapidly returns to the ground state through non-radiative pathways (e.g., heat dissipation), bypassing the emission of a photon (fluorescence).

The efficiency of PeT quenching is directly related to the HOMO energy of the quenching moiety; a higher HOMO energy facilitates more efficient quenching.[4] This principle is the foundation for the rational design of this compound and other activatable probes.[4]

Caption: PeT quenching mechanism in this compound.

The "On" State: Fluorescence Activation via Click Chemistry

The transition to the highly fluorescent "on" state is triggered by the bioorthogonal reaction of the azide with an alkyne to form a stable triazole. This chemical transformation fundamentally alters the electronic properties of the quenching moiety.

Mechanism of Fluorescence Turn-On

The formation of the triazole ring has a profound impact on the electronic structure of the aryl substituent. The triazole is significantly more electron-withdrawing than the azide group it replaces.

-

Lowering Quencher HOMO Energy: This electron-withdrawing nature substantially lowers the HOMO energy level of the aryl ring.

-

Inhibition of PeT: The resulting energy gap between the lowered quencher HOMO and the fluorescein's excited state becomes too large for efficient electron transfer to occur.

-

Restoration of Fluorescence: With the PeT pathway effectively blocked, the excited fluorescein molecule returns to its ground state primarily through the emissive pathway, releasing a photon and leading to a dramatic increase in fluorescence.[4]

The "turn-on" ratio, defined as the fluorescence intensity of the product divided by that of the reactant, can be greater than 10-fold, demonstrating the efficiency of this activation mechanism.[4]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. escholarship.org [escholarship.org]

- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorogenic azidofluoresceins for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Azidofluorescein Compounds

For researchers, scientists, and drug development professionals leveraging the power of click chemistry, azidofluorescein compounds are indispensable tools for fluorescently labeling and visualizing biomolecules. However, the dual functionality of the fluorescein fluorophore and the azide chemical handle introduces specific storage and stability considerations that are critical for experimental success and data reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound compounds, best practices for their storage and handling, and methodologies for assessing their integrity.

Core Concepts of this compound Stability: A Tale of Two Moieties

The stability of an this compound compound is intrinsically linked to the chemical properties of its two key components: the fluorescein core and the azide group. Understanding the vulnerabilities of each is paramount to mitigating degradation.

The Fluorescein Moiety: A Balancing Act of Fluorescence and Photostability

Fluorescein and its derivatives are workhorses in fluorescence microscopy and bio-imaging due to their high quantum yields and bright green fluorescence. However, they are not without their limitations. The primary degradation pathway for the fluorescein core is photobleaching , an irreversible photochemical process where the fluorophore loses its ability to fluoresce upon repeated exposure to excitation light.[] While fluorescein exhibits good stability under standard imaging conditions, prolonged exposure to high-intensity light, especially UV light, can lead to its degradation.[2] The photostability of fluorescein is generally considered lower than that of some newer generation dyes like the Alexa Fluor series.[][3]

The fluorescence intensity of fluorescein is also sensitive to its microenvironment, including pH and solvent polarity.[4] This is a critical consideration when preparing stock solutions and performing experiments.

The Azide Group: A High-Energy Handle with Specific Sensitivities

The azide functional group (-N₃) is a high-energy moiety that is central to the utility of this compound in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] While relatively stable under many conditions, the azide group is susceptible to degradation through several pathways:

-

Reduction to Amines: The most common degradation pathway for azides is their reduction to the corresponding primary amine (-NH₂).[7][8] This can be initiated by various reducing agents, including phosphines (in the Staudinger reaction), metal hydrides, and catalytic hydrogenation.[8][9][10] The presence of trace contaminants with reducing properties in solvents or reagents can lead to the gradual loss of the azide functionality.

-

Thermal Decomposition: While many organic azides are reasonably stable at room temperature, they can decompose upon heating, often releasing nitrogen gas (N₂).[11] The decomposition temperature can be influenced by the overall molecular structure.

-

Acid Sensitivity: Azides should not be mixed with acidic materials, as this can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[12]

-

Reaction with Heavy Metals: Contact with heavy metals such as copper, lead, silver, and mercury can form shock-sensitive metal azides.[12][13] This is a critical safety consideration, especially when using metal spatulas or reaction vessels.

The interplay between the fluorescein and azide moieties is also a factor. For instance, the electronic properties of the fluorescein core can subtly influence the reactivity and stability of the attached azide group.

Optimal Storage and Handling of this compound Compounds

Proper storage and handling are the first lines of defense against the degradation of this compound compounds. The following recommendations are based on best practices for both fluorescent probes and organic azides.

Storage Conditions

Table 1: Recommended Storage Conditions for this compound Compounds

| Parameter | Solid Form | In Solution |

| Temperature | -20°C to -80°C is recommended for long-term storage.[2][14] | Aliquots should be stored at -20°C or -80°C.[15][16] |

| Light | Store in the dark. Amber vials or containers wrapped in foil are ideal.[2][17] | Protect from light at all times. Use amber tubes or wrap tubes in foil.[14][15] |

| Moisture | Store in a desiccated environment.[2] | Use anhydrous, high-purity solvents. Avoid repeated freeze-thaw cycles.[15][18] |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[19] | Purge vials with an inert gas before sealing, especially for long-term storage.[14] |

Preparation and Handling of Stock Solutions

The preparation of stock solutions is a critical step where degradation can be inadvertently introduced.

-

Solvent Selection: High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve this compound compounds. For aqueous applications, the use of a buffer, such as TE (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0), is preferable to water to maintain a stable pH.[17] Acidic conditions should be avoided as they can lead to the degradation of the azide group and affect the fluorescence of the fluorescein moiety.[12][15]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination, it is highly recommended to aliquot stock solutions into single-use volumes in low-protein-binding microcentrifuge tubes.[2][18] Aliquots should generally be no smaller than 10 µL to minimize the effects of evaporation and adsorption to the vial surface.[18]

-

Handling Precautions: When handling solid this compound compounds, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[14] Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of potentially explosive heavy metal azides.[12]

Degradation Pathways and Their Mitigation

A deeper understanding of the potential degradation pathways of this compound compounds allows for the implementation of strategies to minimize their impact.

Photodegradation

The primary consequence of photodegradation is a loss of fluorescence signal.

Caption: Simplified workflow of photobleaching in this compound.

Mitigation Strategies:

-

Minimize exposure of both solid compounds and solutions to ambient and excitation light.[15][17]

-

Use the lowest possible excitation light intensity and the shortest possible exposure times during fluorescence microscopy.

-

Incorporate antifade reagents in the imaging buffer to reduce photobleaching.[]

Chemical Degradation of the Azide Group

The reduction of the azide to an amine is a significant concern as it renders the compound incapable of participating in click chemistry reactions.

Caption: Chemical degradation of the azide moiety to a non-reactive amine.

Mitigation Strategies:

-

Use high-purity solvents and reagents to avoid contamination with reducing agents.

-

Be mindful of the compatibility of this compound with other reagents in your experimental setup. For example, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used in biological buffers and can reduce azides.

Experimental Protocols for Stability Assessment

Regularly assessing the stability and integrity of your this compound compounds is a crucial aspect of quality control in the laboratory.

Protocol 1: Spectroscopic Analysis for Purity and Concentration

Objective: To determine the concentration and assess the spectral purity of an this compound stock solution.

Methodology:

-

Prepare a dilution of your this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4).

-

Measure the absorbance spectrum of the diluted solution using a UV-Vis spectrophotometer from approximately 230 nm to 600 nm.

-

Fluorescein has a characteristic absorption maximum around 495 nm.[19] The concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of fluorescein (approximately 75,000 cm⁻¹M⁻¹ at ~495 nm), c is the concentration, and l is the path length of the cuvette.

-

The presence of significant absorbance peaks outside the expected range for fluorescein may indicate the presence of impurities or degradation products.

Protocol 2: Thin-Layer Chromatography (TLC) for Integrity Assessment

Objective: To qualitatively assess the integrity of an this compound compound and detect the presence of degradation products.

Methodology:

-

Spot a small amount of your this compound stock solution onto a silica gel TLC plate.

-

As a control, if available, spot a solution of aminofluorescein.

-

Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

Visualize the spots under a UV lamp.

-

The appearance of multiple spots, particularly one that co-migrates with the aminofluorescein standard, indicates degradation of the azide group.

Protocol 3: Functional Assay via Click Chemistry

Objective: To confirm the reactivity of the azide group through a functional click chemistry assay.

Methodology:

-

Perform a small-scale CuAAC reaction by reacting your this compound with an alkyne-containing molecule (e.g., an alkyne-modified oligonucleotide or protein).

-

Analyze the reaction products using an appropriate method, such as gel electrophoresis or HPLC.

-

A successful reaction, indicated by the formation of a fluorescently labeled product, confirms the integrity of the azide group.

Conclusion

The successful application of this compound compounds in research and development hinges on a thorough understanding of their stability and the implementation of proper storage and handling procedures. By recognizing the inherent sensitivities of both the fluorescein fluorophore and the azide functional group, researchers can take proactive steps to mitigate degradation, ensuring the reliability and reproducibility of their experimental results. Regular quality control assessments are a vital component of a robust experimental workflow when utilizing these powerful chemical tools.

References

-

metabion. (n.d.). How stable is my probe once I have resuspended it? Retrieved from [Link]

-

Kim, H. J., et al. (2013). Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides. Journal of Molecular Diagnostics, 15(4), 543-550. Retrieved from [Link]

-

Stefansson, S. (2021). How long can you store fluorescence microscopy samples in PBS? ResearchGate. Retrieved from [Link]

-

Kim, H. J., et al. (2013). Recycling and long-term storage of fluorescence in situ hybridization slides. The Journal of Molecular Diagnostics, 15(4), 543–550. Retrieved from [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2009). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society, 131(33), 11632–11633. Retrieved from [Link]

-

Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. Retrieved from [Link]

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. Retrieved from [Link]

-

van Geel, R., et al. (2012). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 23(4), 798–805. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

-

Nanocs. (n.d.). Azide PEG Fluorescein, MW 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

-

Gryczynski, I., et al. (1990). Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant. Biochemistry, 29(49), 10893–10900. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

University of California, Davis. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

Mohammadi, M., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 8(2), 83–88. Retrieved from [Link]

-

Sjöback, R., et al. (1998). Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. Journal of Fluorescence, 8(3), 241–250. Retrieved from [Link]

-

Lee, S., et al. (2013). Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm, 15(46), 9994-9997. Retrieved from [Link]

Sources

- 2. leapchem.com [leapchem.com]

- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 10. Amine synthesis by azide reduction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. metabion.com [metabion.com]

- 16. Stability and Storage | Tocris Bioscience [tocris.com]

- 17. idtdna.com [idtdna.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. nanocs.net [nanocs.net]

Methodological & Application

Illuminating the Inner Workings of Life: A Guide to Live-Cell Imaging with Azidofluorescein Click Chemistry

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of live-cell imaging using azidofluorescein and click chemistry. We will delve into the core principles of this powerful bioorthogonal technique, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. This document is designed to be a self-validating system, empowering you to confidently implement and troubleshoot these methods in your own laboratory.

Introduction: The Power of Seeing is Believing in Cellular Biology

The ability to visualize dynamic processes within living cells is paramount to understanding health and disease. Traditional methods, such as fluorescent protein fusions, have been invaluable but can sometimes suffer from limitations like the large size of the protein tag, which may interfere with the function of the protein of interest.[1] Bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers a powerful alternative for labeling and visualizing biomolecules.[2]

At the heart of this guide is the "click chemistry" concept, specifically the azide-alkyne cycloaddition, which allows for the rapid and highly selective formation of a stable triazole linkage.[3][4] We will focus on the use of this compound, a fluorogenic probe. In its native state, the azide group quenches the fluorescence of the fluorescein molecule. Upon "clicking" with an alkyne-modified biomolecule, this quenching effect is released, leading to a significant increase in fluorescence.[3][5] This "turn-on" mechanism is particularly advantageous for live-cell imaging as it minimizes background from unreacted probes, enabling no-wash imaging experiments.[3][6]

This guide will cover two primary modalities of azide-alkyne click chemistry for live-cell imaging:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction, but one that requires careful management of copper catalyst toxicity in living cells.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that circumvents the issue of copper toxicity, making it highly suitable for live-cell applications.[2][]

By understanding the principles and protocols outlined here, you will be equipped to harness the power of this compound click chemistry to illuminate the intricate and dynamic world of the living cell.

The Chemistry of Illumination: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in designing a live-cell imaging experiment. This section will break down the mechanisms and key considerations for each approach.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide is the prototypical click reaction. It is highly efficient and specific.[] However, the use of a copper catalyst in live-cell imaging presents a significant challenge due to its inherent cytotoxicity.[11][12] To mitigate this, specialized ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are employed. THPTA serves a dual purpose: it stabilizes the active Cu(I) oxidation state, accelerating the reaction, and it chelates the copper ions, protecting the cells from oxidative damage.[4][7]

Mechanism of CuAAC: The reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide to form a triazole ring.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is metal-free and relies on the high reactivity of a strained cyclooctyne with an azide.[2][] The relief of ring strain in the cyclooctyne provides the driving force for the reaction to proceed efficiently at physiological temperatures without the need for a catalyst.[] This makes SPAAC an ideal choice for long-term live-cell imaging experiments where cell viability is paramount.[11]

Mechanism of SPAAC: The strained alkyne within the cyclooctyne ring readily reacts with the azide in a [3+2] cycloaddition to form the stable triazole product.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Experimental Design and Key Parameters

Successful live-cell imaging with this compound click chemistry hinges on careful experimental design and optimization. The following table summarizes critical parameters to consider.

| Parameter | CuAAC Considerations | SPAAC Considerations | Rationale and Key Insights |

| Metabolic Labeling | Introduce terminal alkyne-modified metabolic precursors (e.g., amino acids, sugars, nucleosides). | Introduce strained cyclooctyne-modified metabolic precursors. | The choice of precursor determines the biomolecule class to be labeled (e.g., proteins, glycans, DNA/RNA).[2] Ensure the precursor is not cytotoxic at the working concentration. |

| This compound Probe Concentration | Typically 1-10 µM. | Typically 1-10 µM. | Higher concentrations can lead to background fluorescence and potential cytotoxicity.[13][14] Start with a low concentration and titrate up as needed. |

| Copper (CuSO₄) Concentration (CuAAC only) | 50-100 µM. | N/A | This is a critical parameter to optimize. Higher concentrations increase reaction rate but also toxicity.[8] |

| Ligand (e.g., THPTA) Concentration (CuAAC only) | 250-500 µM (typically a 5:1 ratio with CuSO₄). | N/A | The ligand is crucial for protecting cells from copper-induced damage and accelerating the reaction.[7] |

| Reducing Agent (e.g., Sodium Ascorbate) (CuAAC only) | 1-2.5 mM. | N/A | Required to reduce Cu(II) to the active Cu(I) state.[7] A freshly prepared solution is essential for optimal performance. |

| Incubation Time | 5-60 minutes. | 30-120 minutes. | Shorter incubation times are generally preferred to minimize stress on the cells. Reaction times will vary depending on the specific biomolecule and cell type. |

| Imaging Medium | Live-cell imaging solution (e.g., HBSS) to maintain cell health.[15] | Live-cell imaging solution.[15] | Avoid phenol red-containing media as it can contribute to background fluorescence. |

| Microscopy Filter Set | Standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm). | Standard FITC/GFP filter set. | Ensure the filter set is appropriate for fluorescein to maximize signal collection. |

Detailed Protocols

The following protocols provide a starting point for your experiments. Remember to optimize conditions for your specific cell type and biological question.

General Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.

-

Metabolic Labeling:

-

For labeling newly synthesized proteins, replace the normal culture medium with a methionine-free medium supplemented with an alkyne- or cyclooctyne-containing methionine analog (e.g., L-homopropargylglycine (HPG) for CuAAC or a cyclooctyne-lysine analog for SPAAC) for a defined period (e.g., 1-24 hours).[8][11]

-

For labeling glycans, supplement the culture medium with an alkyne- or cyclooctyne-modified sugar (e.g., a derivative of N-acetylmannosamine (ManNAc)) for a defined period.[7]

-

-

Washing: After the metabolic labeling period, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unincorporated metabolic precursor.

Protocol for Live-Cell Imaging using CuAAC

Reagent Preparation:

-

10X Copper (II) Sulfate (CuSO₄) Stock: Prepare a 1 mM solution in sterile water.

-

10X Ligand (THPTA) Stock: Prepare a 5 mM solution in sterile water.

-

10X Sodium Ascorbate Stock: Prepare a 25 mM solution in sterile water immediately before use . This solution is prone to oxidation.

-

This compound Stock: Prepare a 1-10 mM stock solution in DMSO.

Labeling and Imaging Workflow:

Caption: Step-by-step workflow for CuAAC labeling in live cells.

Detailed Steps:

-

Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the this compound, CuSO₄, and THPTA stocks to their final working concentrations in live-cell imaging solution. Crucially, add the freshly prepared sodium ascorbate solution immediately before adding the mix to the cells. [7]

-

Labeling: Remove the wash buffer from the cells and add the complete click reaction mix. Incubate at 37°C for 5-60 minutes. The optimal time should be determined empirically.

-

Washing: Gently wash the cells three times with pre-warmed live-cell imaging solution to remove the reaction components.

-

Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[15][16]

Protocol for Live-Cell Imaging using SPAAC

Reagent Preparation:

-

This compound Stock: Prepare a 1-10 mM stock solution in DMSO.

Labeling and Imaging Workflow:

Caption: Step-by-step workflow for SPAAC labeling in live cells.

Detailed Steps:

-

Prepare the Labeling Solution: Dilute the this compound stock to the final working concentration in pre-warmed live-cell imaging solution.

-

Labeling: Remove the wash buffer from the cells and add the this compound labeling solution. Incubate at 37°C for 30-120 minutes.

-

Washing (Optional): For fluorogenic probes like this compound, a wash step may not be necessary, which is a significant advantage for continuous imaging.[3] However, if background is high, a gentle wash with live-cell imaging solution can be performed.

-

Imaging: Image the cells as described in the CuAAC protocol, paying close attention to minimizing phototoxicity.[17][18]

Essential Controls and Validation

To ensure the specificity and reliability of your results, the following controls are essential:

-

No Metabolic Label Control: Cells not treated with the alkyne- or cyclooctyne-modified precursor but subjected to the full click reaction and imaging protocol. This control assesses the background fluorescence of the probe and non-specific binding.

-

No Click Reaction Control: Metabolically labeled cells that are not subjected to the click reaction but are incubated with the this compound probe. This is particularly important for fluorogenic probes to confirm that the fluorescence increase is due to the click reaction.

-

Cell Viability Assay: Perform a cell viability assay (e.g., using Calcein-AM or a tetrazolium salt-based assay) after the labeling and imaging process to confirm that the experimental conditions are not cytotoxic.[19][20]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inefficient metabolic labeling.- Inactive click chemistry reagents.- Incorrect filter set. | - Increase the concentration or incubation time of the metabolic precursor.- For CuAAC, ensure the sodium ascorbate is freshly prepared.- Verify the microscope filter set is appropriate for fluorescein. |

| High Background Fluorescence | - this compound concentration is too high.- Incomplete washing.- Autofluorescence from cells or medium. | - Titrate down the this compound concentration.- Increase the number and duration of wash steps.- Use a phenol red-free imaging medium and consider imaging at longer wavelengths if autofluorescence is a major issue. |

| Cell Death or Signs of Stress | - Copper toxicity (CuAAC).- Cytotoxicity of the metabolic precursor or this compound.- Phototoxicity from the microscope. | - Decrease the CuSO₄ concentration or increase the ligand-to-copper ratio.- Perform a dose-response curve for the metabolic precursor and probe to determine the optimal non-toxic concentration.- Reduce excitation light intensity and exposure time.[16][21] |

| Non-specific Staining | - Hydrophobic aggregation of the this compound probe.- Non-specific binding to cellular structures. | - Include a small amount of a non-ionic detergent (e.g., Pluronic F-127) in the labeling solution.- Perform the "No Metabolic Label Control" to assess the extent of non-specific binding. |

Conclusion: A Bright Future for Live-Cell Imaging

This compound click chemistry provides a versatile and powerful platform for visualizing a wide array of biomolecules in their native, living context.[2][3] By carefully selecting between CuAAC and SPAAC and optimizing the experimental parameters, researchers can gain unprecedented insights into the dynamic processes that govern cellular function. As new fluorogenic probes and bioorthogonal reactions continue to be developed, the future of live-cell imaging promises to be even more illuminating.

References

-

Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Cell Biology. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. Journal of the American Chemical Society, 134(42), 17428–17431. [Link]

-

Nikic, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780–791. [Link]

-

Li, S., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(1), 496–503. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(30), 6953-6956. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Figshare. [Link]

-

Rood, M. T. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 120-129. [Link]

-

Labcompare. (2023). New Agent Unlocks Click Chemistry Technique for Safe Biomolecular Labeling in Live Cells. Labcompare. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters, 10(14), 3097-3099. [Link]

-

Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]

-

Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 17(9), 1493. [Link]

-

baseclick GmbH. Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. [Link]

-

Nikic, I., & Plass, T. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF. [Link]

-

Lomin, A., et al. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 132(19), jcs233359. [Link]

-

Northeastern University College of Engineering. (2024). Revolutionizing Live-Cell Research With InCu-Click. Northeastern University College of Engineering. [Link]

-

Chen, Y., et al. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Coordination Chemistry Reviews, 419, 213390. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Semantic Scholar. [Link]

-

Laissue, P. F., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700017. [Link]

-

Elliott, A. D. (2011). Live-cell fluorescence imaging. Methods in Molecular Biology, 706, 311-327. [Link]

-

Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914. [Link]

-

Li, J., et al. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Chemical Science, 8(2), 1104-1109. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. PubMed. [Link]

-

Michalik, D., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1435. [Link]

-

Croci, D., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11059. [Link]

-

Michalik, D., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. Semantic Scholar. [Link]

-

Späte, A. K., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 765516. [Link]

-

Laissue, P. F., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]

-

Tao, Y., et al. (2020). Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative. RSC Advances, 10(73), 45041-45047. [Link]

-

The Nobel Prize. (2022). Bioorthogonal chemistry illuminates the cell. The Nobel Prize. [Link]

-

Evident Scientific. Signal-to-Noise Considerations. Evident Scientific. [Link]

-

Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. [Link]

-

Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]

-

Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]

-

Davis, S. C., et al. (2017). Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. Translational Oncology, 10(4), 677-684. [Link]

-

Wang, Y., et al. (2024). A Bioorthogonal Dual Fluorogenic Probe for the Live‐Cell Monitoring of Nutrient Uptake by Mammalian Cells. Angewandte Chemie International Edition. [Link]

Sources

- 1. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. figshare.com [figshare.com]

- 6. Fluorogenic azidofluoresceins for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]

- 13. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 18. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - CA [thermofisher.com]

- 20. CytoTox-Fluor™ Cytotoxicity Assay [promega.sg]

- 21. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

High-Fidelity In Vitro Protein Labeling via CuAAC using Azidofluorescein

Abstract & Strategic Value

Fluorescence labeling of proteins is a cornerstone of proteomics, yet traditional NHS-ester or maleimide chemistries often suffer from non-specificity or interference with protein function. This guide details the use of Azidofluorescein (5-FAM-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This compound is selected for its high quantum yield, cost-effectiveness, and compatibility with standard fluorescein (FITC/GFP) filter sets. By utilizing the bioorthogonal "click" reaction, this protocol ensures that labeling occurs only at specific alkyne-tagged sites (e.g., introduced via homopropargylglycine metabolic labeling or enzymatic modification), virtually eliminating off-target background common in complex lysates.

Scientific Principle: The CuAAC Mechanism

The core of this protocol is the formation of a stable 1,2,3-triazole linkage between the this compound and an alkyne-modified protein.

Critical Mechanistic Insight: Copper(I) is the catalyst, but it is unstable and cytotoxic (generating reactive oxygen species that degrade proteins). To mitigate this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I).[2] This complex accelerates the reaction while shielding the protein backbone from oxidative damage, a distinct advantage over the older TBTA ligand which requires DMSO and is less protective.

Diagram 1: Reaction Mechanism

Caption: The Cu(I)-THPTA complex catalyzes the specific conjugation of this compound to the alkyne-tagged protein, forming a stable triazole bond while minimizing oxidative damage.

Materials & Reagent Architecture

Success relies on strict stoichiometry. The following concentrations are optimized for a typical 100 µL reaction volume containing 1–2 mg/mL protein.

| Component | Stock Conc. | Solvent | Final Conc. | Role & Notes |

| Protein Sample | 2–10 mg/mL | Lysis Buffer* | 1–2 mg/mL | Must be free of copper chelators (e.g., EDTA/EGTA < 1mM). |

| 5-FAM-Azide | 10 mM | DMSO | 20–50 µM | The "Click" partner. Keep dark. |

| CuSO₄ | 50 mM | Water | 1 mM | Copper source. |

| THPTA Ligand | 250 mM | Water | 5 mM | Critical: Must be in 5x molar excess of Copper. |

| Sodium Ascorbate | 500 mM | Water | 10–20 mM | Reducing agent. Prepare Fresh Daily. |

*Lysis Buffer Note: Avoid buffers with high concentrations of primary amines (Tris is acceptable but phosphate/HEPES are preferred) or strong chelators (EDTA).

Experimental Protocol

Phase 1: Preparation of the "Click Cocktail"

Why this matters: Premixing Copper and Ligand is the single most effective step to prevent protein precipitation. It ensures Cu(II) is complexed before it is reduced to the reactive (and potentially damaging) Cu(I) state.

-

Calculate Volumes: Determine the total volume of "Catalyst Master Mix" needed (10% of total reaction volume).

-

Mix CuSO₄ and THPTA: In a separate tube, mix CuSO₄ and THPTA stocks.

-

Ratio: Maintain a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ + 1 µL of 250 mM THPTA).

-

-

Incubate: Allow the Cu-THPTA mix to sit for 2–5 minutes at Room Temperature (RT).

Phase 2: The Labeling Reaction

-

Sample Setup: Transfer 90 µL of protein lysate (1–2 mg/mL) into a 1.5 mL microcentrifuge tube.

-

Add Dye: Add 0.5 µL of 10 mM 5-FAM-Azide (Final: 50 µM). Vortex briefly.

-

Add Catalyst: Add the premixed Cu-THPTA complex (from Phase 1) to the protein/dye mixture. Vortex.

-

Initiate: Add 2–4 µL of freshly prepared Sodium Ascorbate.

-

Action: Vortex immediately and thoroughly. The reaction starts now.

-

-

Incubate: Rotate end-over-end for 30–60 minutes at RT in the dark .

Phase 3: Cleanup (The "Trustworthiness" Pillar)

Scientific Reality: Fluorescein is hydrophobic and "sticky." It will non-specifically bind to albumin and other abundant proteins. Spin columns often fail to remove all free dye. Acetone precipitation is the gold standard for high-fidelity cleanup here.

-

Add Acetone: Add 4 volumes (e.g., 400 µL) of cold (-20°C) acetone to the reaction.

-

Precipitate: Incubate at -20°C for at least 60 minutes (or overnight).

-

Pellet: Centrifuge at 13,000–15,000 x g for 10 minutes at 4°C.

-

Wash: Decant supernatant (contains free dye). Gently wash the pellet with 200 µL of cold 80% acetone. Centrifuge again (5 min).

-

Resuspend: Air dry the pellet (5–10 min, do not over-dry) and resuspend in 1x SDS-PAGE Loading Buffer.

Diagram 2: Workflow Logic

Caption: Step-by-step workflow emphasizing the critical premixing of the catalyst and the rigorous acetone cleanup to ensure signal specificity.

QC & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Protein Precipitates during Reaction | Cu(I) concentration too high or unstable. | Ensure THPTA is in 5x excess of Copper. Premix Cu+THPTA before adding to protein. |

| High Background (Whole Lane Smear) | Incomplete removal of free 5-FAM-Azide. | Perform a second acetone wash or use Methanol/Chloroform precipitation [1]. |

| No Signal | Inactive Ascorbate. | Must use fresh ascorbate.[3] Solution turns yellow/brown when oxidized; discard if colored. |

| Weak Signal | Low Alkyne incorporation or O2 inhibition. | Degas buffers. Increase dye concentration to 100 µM. Ensure lysate is EDTA-free. |

References

-

Jena Bioscience. (2023).[4] 5-FAM-Azide Excitation and Emission Spectrum. Retrieved from [Link]

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

Sources

Azidofluorescein in Fluorescence Microscopy: A Detailed Guide to Bioorthogonal Labeling

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of azidofluorescein and its application in fluorescence microscopy. We will delve into the underlying principles of bioorthogonal click chemistry, provide detailed protocols for various labeling applications, and offer insights into experimental design and troubleshooting.

Introduction: The Power of "Click" for Visualizing Biology

In the quest to visualize and understand complex biological processes, the ability to specifically label and track biomolecules within their native environment is paramount. This compound, a derivative of the well-known green fluorescent dye fluorescein, has emerged as a powerful tool for this purpose. Its utility lies in the presence of an azide group, a small, bio-inert functional group that can participate in highly specific and efficient "click" reactions.

This bioorthogonal chemistry allows for the covalent attachment of the fluorescent fluorescein core to a target biomolecule that has been metabolically, enzymatically, or chemically engineered to bear a complementary alkyne group. The most common of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This approach enables the precise labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, for subsequent visualization by fluorescence microscopy.[2]

A particularly exciting development is the creation of fluorogenic this compound derivatives. These probes are designed to be dimly fluorescent in their unreacted state but become brightly fluorescent upon reaction with an alkyne.[3][4] This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, enabling no-wash imaging protocols.[2][4]

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of labeling with this compound. It is a highly efficient and specific reaction that proceeds readily in aqueous environments and at physiological temperatures, making it ideal for biological applications.[5]

The basic principle involves two steps:

-

Introduction of the Alkyne Handle: The biomolecule of interest is first modified to contain a terminal alkyne. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid or sugar, or by chemical modification of a purified protein.

-

The "Click" Reaction: The alkyne-modified biomolecule is then treated with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition between the azide of the fluorescein probe and the alkyne on the biomolecule, forming a stable, fluorescently labeled conjugate.[1]

To perform the CuAAC reaction in a biological context, a source of copper(I) is required. This is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent, most commonly sodium ascorbate.[6] However, free copper ions can be toxic to cells. To mitigate this, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. The ligand stabilizes the copper(I) oxidation state, accelerates the reaction, and protects the biomolecules from oxidative damage.[6][7]

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Photophysical Properties and Fluorogenic Advantage

Standard fluorescein is a bright and widely used fluorophore, but its azide derivatives offer unique advantages. The key photophysical properties of this compound are summarized below.

| Property | This compound (Typical) |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~520 nm |

| Common Laser Lines | 488 nm |

| Compatibility | FITC, Alexa Fluor 488, DyLight 488 filter sets |

A significant advancement in the field is the development of fluorogenic azidofluoresceins, such as 4-azidonaphthyl fluorescein.[3] These probes are designed to have their fluorescence quenched in the unreacted state. Upon cycloaddition with an alkyne, a conformational or electronic change occurs that restores the bright fluorescence of the fluorescein core.[2] This results in a dramatic increase in the fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence emission.

The table below compares the photophysical properties of a fluorogenic this compound derivative before and after the click reaction, alongside other common green-emitting azide dyes. The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ).

| Fluorophore | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| 4-azidonaphthyl fluorescein (uncatalyzed) | Not Reported | 0.0059 | Low |

| 4-azidonaphthyl fluorescein (after click) | Not Reported | 0.437 | High |

| Alexa Fluor 488 Azide | 71,800 | 0.91 | 65,338 |

| DyLight 488 Azide | 70,000 | Not Reported | High |

Data for 4-azidonaphthyl fluorescein from Shieh et al., 2012 and its supporting information.[3][8] Data for Alexa Fluor 488 Azide from commercial supplier.[9] Data for DyLight 488 Azide from commercial supplier.[10]

The significant increase in quantum yield for the fluorogenic probe upon reaction highlights its suitability for no-wash live-cell imaging, as the background signal from unreacted probe is minimal.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in various labeling applications. Optimization may be required depending on the specific biomolecule, cell type, and experimental setup.

Caption: General workflow for bioorthogonal labeling with this compound.

Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein

This protocol is suitable for labeling a purified protein that has been modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (or other copper ligand)

-

Sodium Ascorbate

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in deionized water.

-

THPTA: 250 mM in deionized water.

-

Sodium Ascorbate: 500 mM in deionized water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 10-50 µM in PBS).

-

This compound stock (to a final concentration of 100-250 µM).

-

-

Vortex briefly to mix.

-

-

Prepare Catalyst Premix:

-

In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA). This will give a final concentration of 50 µM Cu and 250 µM THPTA in a 1 mL reaction.

-

Add the catalyst premix to the protein/azide mixture.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 5 mM.

-

Vortex gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove unreacted this compound and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Analysis:

-

Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or by measuring the absorbance spectrum of the purified protein.

-

Protocol 2: Live-Cell Surface Labeling

This protocol is for labeling cell surface proteins or glycans that have been metabolically labeled with an alkyne-containing precursor.

Materials:

-

Cells cultured with an alkyne-containing metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling)

-

Fluorogenic this compound (recommended for no-wash)

-

Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, ligand, reducing agent)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Hoechst 33342 or other nuclear counterstain (optional)

Procedure:

-

Metabolic Labeling: Culture cells with the appropriate alkyne-containing precursor for a sufficient time to allow for incorporation into the biomolecules of interest (typically 24-48 hours).

-

Prepare Click Reaction Cocktail:

-

Prepare the click reaction cocktail according to the manufacturer's instructions, typically containing CuSO₄, a copper-protecting ligand, and a reducing agent in a compatible buffer.

-

Add the fluorogenic this compound to the cocktail at a final concentration of 1-10 µM.

-

-

Cell Labeling:

-

Wash the cells once with PBS.

-

Remove the PBS and add the click reaction cocktail to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

No-Wash Protocol (with fluorogenic probe):

-

Carefully remove the reaction cocktail and replace it with fresh, pre-warmed live-cell imaging medium.

-

If desired, add a nuclear counterstain.

-

Proceed directly to imaging on a fluorescence microscope equipped with a suitable filter set for fluorescein.

-

-

Wash Protocol (with standard this compound):

-

Remove the reaction cocktail and wash the cells 2-3 times with PBS.

-

Replace the final wash with pre-warmed live-cell imaging medium.

-

Proceed to imaging.

-

-

Protocol 3: Intracellular Labeling of Fixed and Permeabilized Cells

This protocol allows for the labeling of intracellular biomolecules.

Materials:

-

Cells cultured with an alkyne-containing metabolic precursor

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS (Permeabilization Buffer)

-

3% Bovine Serum Albumin (BSA) in PBS (Blocking/Wash Buffer)

-

This compound

-

Click-iT® Cell Reaction Buffer Kit

-

Mounting medium with antifade reagent

Procedure:

-

Metabolic Labeling: As described in Protocol 2.

-

Fixation:

-

Wash cells grown on coverslips once with PBS.

-

Fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with 3% BSA in PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash twice with 3% BSA in PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing this compound as described in Protocol 2.

-

Add the cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.

-

If desired, counterstain with a nuclear stain like DAPI.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image using a fluorescence microscope.

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Weak Signal | Inefficient metabolic incorporation of the alkyne. | Optimize the concentration and incubation time of the alkyne precursor. Ensure the precursor is not cytotoxic at the concentration used. |

| Incomplete click reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations and ratio of CuSO₄ and ligand are used. Increase the incubation time for the click reaction. | |

| Photobleaching. | Use an antifade mounting medium for fixed cells. For live cells, minimize exposure to excitation light and use a more photostable fluorophore if possible. | |

| High Background | Non-specific binding of the this compound probe. | For intracellular staining, ensure adequate blocking with BSA or serum. For live-cell imaging, use a fluorogenic probe to minimize background from unreacted dye. Ensure thorough washing after the click reaction if using a non-fluorogenic probe. |

| Autofluorescence of cells or medium. | Image cells in a phenol red-free, optically clear medium. Use a filter set that minimizes the detection of autofluorescence. | |

| Cell Toxicity (Live-Cell Imaging) | Copper-induced cytotoxicity. | Use a copper-chelating ligand like THPTA. Minimize the concentration of CuSO₄ and the incubation time for the click reaction. Perform a cell viability assay (e.g., MTS assay) to optimize reaction conditions.[11] |

| Phototoxicity from imaging. | Reduce the intensity and duration of excitation light. Use a more sensitive camera to allow for shorter exposure times. |

Applications in Research and Drug Development

The versatility of this compound-based click chemistry has led to its adoption in a wide range of applications:

-

Protein Synthesis and Trafficking: By using alkyne-modified amino acids, newly synthesized proteins can be labeled and their localization and trafficking can be monitored in real-time.

-

Glycan Imaging: Metabolic labeling with alkyne-modified sugars allows for the visualization of glycosylation patterns on the cell surface and within organelles, providing insights into cell signaling and disease states.

-

Drug Discovery and High-Content Screening: Fluorogenic probes are particularly well-suited for high-throughput screening assays to identify compounds that modulate a particular biological process.[12][13] The no-wash format simplifies the workflow and increases throughput.

-

Virus Tracking: The labeling of viral components with this compound can be used to study viral entry, replication, and egress from host cells.

-

FRET-Based Assays: this compound can be used as a FRET (Förster Resonance Energy Transfer) donor or acceptor to study molecular interactions and conformational changes in proteins.[14]

Conclusion

This compound, particularly in its fluorogenic forms, represents a powerful and versatile tool for fluorescence microscopy. Its ability to be targeted to specific biomolecules via bioorthogonal click chemistry provides a high degree of specificity for a wide range of applications. By understanding the principles behind the labeling chemistry and by carefully optimizing experimental protocols, researchers can leverage this compound to gain new insights into the dynamic and intricate world of the cell.

References

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. Journal of the American Chemical Society, 134(42), 17428–17431. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. PubMed. [Link]

-

De, S., & Glekas, G. D. (2013). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in molecular biology (Clifton, N.J.), 957, 139–156. [Link]

-

Jo, A., Jung, J., Kim, E., & Park, S. B. (2016). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. Chemical communications (Cambridge, England), 52(47), 7433–7445. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]

-

Wang, H., Wang, R., Liang, G., & Yi, L. (2011). Copper-catalyzed click reaction on/in live cells. Chemical science, 2(6), 1133–1137. [Link]

-

Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Supporting Information Fluorogenic Azidofluoresceins for Biological Imaging. [Link]

-

Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

-

Soriano, A., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS chemical biology, 4(6), 445–451. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorogenic azidofluoresceins for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. stressmarq.com [stressmarq.com]

- 11. rsc.org [rsc.org]

- 12. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Insights: A Guide to Azidofluorescein Applications in Flow Cytometry

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of azidofluorescein in flow cytometry. Moving beyond a simple recitation of protocols, this document delves into the underlying scientific rationale for experimental design, offering practical insights to empower you to optimize your assays and troubleshoot effectively. We will explore how the versatility of this compound, harnessed through the power of bioorthogonal click chemistry, enables the elegant and precise analysis of complex cellular processes such as proliferation and metabolic activity.

The Power of Bioorthogonal Chemistry in Flow Cytometry

At the heart of this compound's utility is bioorthogonal chemistry , a class of reactions that occur rapidly and selectively within a biological environment without interfering with native biochemical processes.[1][2] The most prominent of these is the azide-alkyne cycloaddition , often referred to as "click chemistry."[3] This reaction involves the covalent ligation of an azide-functionalized molecule (in this case, a biomolecule of interest) with an alkyne-bearing probe (this compound).

There are two primary modalities of click chemistry utilized in this context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of triazole formation.[3] While powerful, the potential for copper-induced cytotoxicity is a consideration that must be addressed in experimental design, particularly in live-cell applications.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, strained cyclooctyne derivatives can be used. The inherent ring strain of these molecules allows the reaction to proceed efficiently without a metal catalyst, making it ideal for in vivo and live-cell imaging.[4][5]

This guide will focus on applications leveraging both CuAAC and SPAAC for the fluorescent labeling of cells for flow cytometric analysis.

Application 1: Probing Cell Proliferation with Unprecedented Precision

The accurate measurement of cell proliferation is fundamental to numerous areas of biological research, from cancer biology to immunology.[6][7] While traditional methods like BrdU incorporation have been widely used, they often require harsh DNA denaturation steps that can compromise sample integrity and are not always compatible with multiplexing.[3][8] The EdU (5-ethynyl-2'-deoxyuridine) assay, which utilizes click chemistry, offers a superior alternative.[8]

Scientific Principle

EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8] The terminal alkyne group on EdU serves as a handle for covalent reaction with an azide-functionalized fluorescent probe, such as this compound. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology and antigenicity for multiparametric analysis.[9]

Experimental Protocol: EdU Cell Proliferation Assay

This protocol provides a general framework for assessing cell proliferation using an EdU-based assay with this compound detection by flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

EdU solution (e.g., 10 mM in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton™ X-100 or saponin-based buffer)

-

Click reaction cocktail:

-

This compound (e.g., 5-azidofluorescein or 6-azidofluorescein)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Wash buffer (e.g., PBS with 1% BSA)

-

DNA content stain (optional, e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

EdU Labeling:

-

Culture cells to the desired density.

-

Add EdU to the culture medium at a final concentration of 10-20 µM.

-

Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells). This incubation time may require optimization.

-

-

Cell Harvest and Fixation:

-

Permeabilization:

-

Wash the fixed cells with 1% BSA in PBS.

-

Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide, and a reducing agent in a reaction buffer.

-

Wash the permeabilized cells with 1% BSA in PBS.

-

Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[10]

-

-

Washing and Staining (Optional):

-

Wash the cells once with permeabilization buffer.

-

If desired, perform antibody staining for cell surface or intracellular markers at this stage.

-

For cell cycle analysis, resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or PI).

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in wash buffer.

-

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for fluorescein detection (excitation ~488 nm, emission ~520 nm).

-

| Parameter | Recommended Range | Notes |

| EdU Concentration | 10-50 µM | Optimize for your cell type to ensure sufficient signal without cytotoxicity. |

| EdU Incubation Time | 30 minutes - 24 hours | Dependent on the cell cycle length and the experimental question. |

| This compound Concentration | 1-10 µM | Higher concentrations can lead to increased background. |

| Copper(II) Sulfate Concentration | 1-2 mM | |

| Sodium Ascorbate Concentration | 10-20 mM | Should be in excess of the copper sulfate. |

Application 2: Visualizing Cellular Metabolism through Glycan Labeling

Metabolic glycoengineering is a powerful technique that enables the labeling and visualization of glycans in living systems.[11] By introducing unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide group, into cellular metabolic pathways, researchers can track the synthesis and localization of glycoproteins.[12][13]

Scientific Principle

Cells are incubated with a peracetylated azido-sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is a precursor for sialic acid biosynthesis.[14] The cell's metabolic machinery processes this unnatural sugar, incorporating the azide-modified sialic acid into cell surface and intracellular glycoproteins. The azide groups displayed on these glycans can then be specifically labeled with an alkyne-functionalized fluorescein derivative via a click reaction for subsequent flow cytometric analysis.[14][15]

Experimental Protocol: Cell Surface Glycan Labeling

This protocol outlines a general procedure for the metabolic labeling of cell surface glycans with an azido-sugar and subsequent detection with an alkyne-fluorescein probe.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)

-

Alkyne-fluorescein derivative

-

Click reaction components (if using CuAAC)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Metabolic Labeling:

-

Cell Harvest:

-

Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated azido-sugar.

-

-

Click Reaction (Copper-Free):

-

For live-cell labeling, resuspend the cells in a buffer compatible with copper-free click chemistry.

-

Add the alkyne-fluorescein probe (e.g., a DBCO-fluorescein conjugate) at a concentration of 5-20 µM.

-

Incubate for 30-60 minutes at 37°C.[14]

-

-

Click Reaction (Copper-Catalyzed):

-

If not performing live-cell analysis, fix and permeabilize the cells as described in the EdU protocol.

-

Perform the click reaction with an alkyne-fluorescein probe and the appropriate copper catalyst and reducing agent.

-

-

Washing and Analysis:

-

Wash the cells three times with wash buffer to remove any unreacted probe.

-

Resuspend the cells in wash buffer for flow cytometry analysis.

-

| Parameter | Recommended Range | Notes |

| Azido-Sugar Concentration | 25-100 µM | Higher concentrations may be toxic to some cell lines. |

| Metabolic Labeling Time | 1-3 days | Longer incubation times generally lead to a higher density of azide groups.[14] |

| Alkyne-Fluorescein Concentration | 5-25 µM | Titrate to find the optimal concentration that balances signal and background. |

| Click Reaction Time | 30-60 minutes | Longer incubation times may be necessary for less efficient reactions. |

Optimizing and Troubleshooting Your this compound Experiments

Achieving high-quality, reproducible data in flow cytometry requires careful optimization of your experimental parameters and a systematic approach to troubleshooting.

Enhancing Signal-to-Noise Ratio

-

Titrate Your Reagents: Always determine the optimal concentration of your this compound probe and any antibodies used for co-staining.

-

Optimize Incubation Times: Both the metabolic labeling and click reaction incubation times can significantly impact your signal intensity.

-

Proper Washing: Thoroughly wash your cells after the click reaction to remove any unbound fluorescent probe, which is a major source of background.[10]

-